N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide
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Overview
Description
N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a thiazolo[3,2-b][1,2,4]triazine core, making it a potential candidate for various biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antitubercular activities.
Industry: The compound’s unique structural features make it suitable for use in the development of novel materials and pharmaceuticals.
Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the available literature, it is noted that compounds in this series exhibited antibacterial and antitubercular activities . The most potent compound displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis and better growth inhibition activity of leucyl-tRNA synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide typically involves a multi-step procedure. The process begins with the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit diverse biological activities.
Uniqueness
N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent antibacterial and antitubercular activities .
Properties
IUPAC Name |
N-benzyl-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-12(19)16-14-18(17-9)8-11(21-14)13(20)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFORXTZXZXLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(SC2=NC1=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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